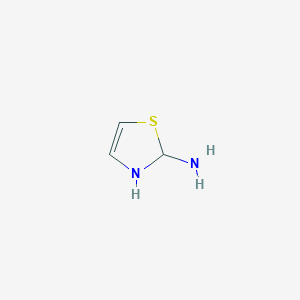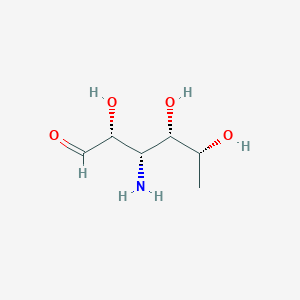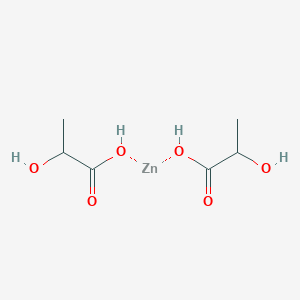
1,1-Dimethyl-3-methylenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-methylenecyclobutane, also known as DMCM, is a cyclic organic compound that belongs to the family of cyclobutanes. It is a colorless liquid that has a pungent odor and is highly flammable. DMCM is primarily used as a reagent in the synthesis of various organic compounds.
Mechanism of Action
1,1-Dimethyl-3-methylenecyclobutane binds to the benzodiazepine site on the GABA-A receptor, which is a subtype of the GABA receptor. This binding enhances the affinity of the receptor for GABA, leading to an increase in the inhibitory effect of GABA. 1,1-Dimethyl-3-methylenecyclobutane also increases the opening time of the chloride ion channel, which leads to an increase in the influx of chloride ions into the neuron. This hyperpolarizes the neuron, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
1,1-Dimethyl-3-methylenecyclobutane has been shown to have sedative, anxiolytic, anticonvulsant, and muscle relaxant effects in animal studies. It has also been shown to have analgesic effects in some studies. 1,1-Dimethyl-3-methylenecyclobutane has a rapid onset of action and a short duration of action, making it suitable for use as a preoperative sedative and anxiolytic. However, its use is limited due to its potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
1,1-Dimethyl-3-methylenecyclobutane is a useful reagent in the synthesis of various organic compounds. It is also a valuable tool for studying the GABA-A receptor and its allosteric modulators. However, its use is limited due to its potential for toxicity and flammability. 1,1-Dimethyl-3-methylenecyclobutane should be handled with caution, and appropriate safety measures should be taken when working with this compound.
Future Directions
Future research on 1,1-Dimethyl-3-methylenecyclobutane should focus on developing safer and more effective sedatives and anxiolytics that target the GABA-A receptor. This could involve the development of novel 1,1-Dimethyl-3-methylenecyclobutane derivatives that have improved pharmacokinetic and pharmacodynamic properties. 1,1-Dimethyl-3-methylenecyclobutane could also be used as a tool for studying the structure and function of the GABA-A receptor and its allosteric modulators. Further research on the biochemical and physiological effects of 1,1-Dimethyl-3-methylenecyclobutane could lead to a better understanding of its potential therapeutic uses.
Synthesis Methods
The synthesis of 1,1-Dimethyl-3-methylenecyclobutane involves the reaction of 1,1-dimethylcyclobutane with methylene bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an elimination-addition mechanism to yield 1,1-Dimethyl-3-methylenecyclobutane as the final product. The purity of 1,1-Dimethyl-3-methylenecyclobutane can be enhanced by distillation or recrystallization.
Scientific Research Applications
1,1-Dimethyl-3-methylenecyclobutane has been extensively studied for its potential use as a sedative and anxiolytic drug. It acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. 1,1-Dimethyl-3-methylenecyclobutane enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA. This results in a decrease in neuronal activity, leading to sedative and anxiolytic effects.
properties
IUPAC Name |
1,1-dimethyl-3-methylidenecyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-7(2,3)5-6/h1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZDORWTZRVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-methylenecyclobutane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


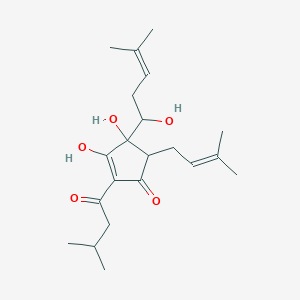


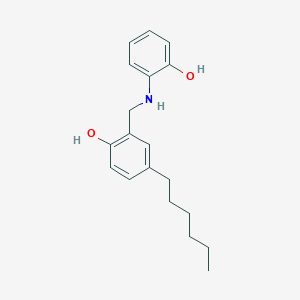

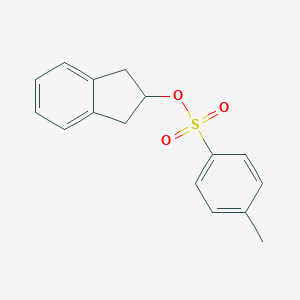
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
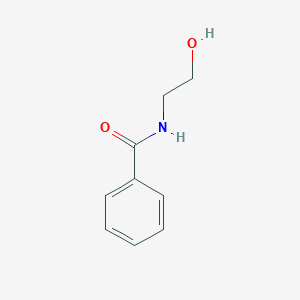
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
